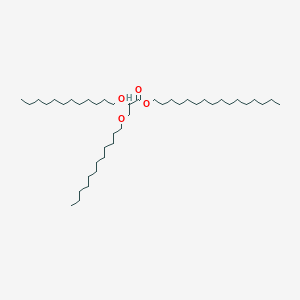
Hexadecyl 2,3-bis(dodecyloxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecyl 2,3-bis(dodecyloxy)propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
準備方法
Synthetic Routes and Reaction Conditions
Hexadecyl 2,3-bis(dodecyloxy)propanoate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of hexadecanol with 2,3-bis(dodecyloxy)propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise temperature and pressure control, ensures the efficient production of the compound on a large scale.
化学反応の分析
Types of Reactions
Hexadecyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,3-bis(dodecyloxy)propanoic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base, such as sodium hydroxide (NaOH), to yield the carboxylate salt and alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
Hydrolysis: Hexadecanol and 2,3-bis(dodecyloxy)propanoic acid.
Reduction: Hexadecanol and 2,3-bis(dodecyloxy)propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
Hexadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a surfactant in biological systems due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where its long hydrocarbon chains can enhance the solubility and stability of hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products, where it acts as an emollient and skin-conditioning agent.
作用機序
The mechanism of action of Hexadecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with lipid membranes due to its amphiphilic structure. The long hydrocarbon chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
類似化合物との比較
Hexadecyl 2,3-bis(dodecyloxy)propanoate can be compared with other similar esters, such as:
Dodecyl 2,3-bis(dodecyloxy)propanoate: Similar structure but with shorter hydrocarbon chains, leading to different physical properties and applications.
Hexadecyl 2,3-bis(hexadecyloxy)propanoate: Contains longer hydrocarbon chains, which may enhance its hydrophobic interactions and applications in non-polar environments.
These comparisons highlight the unique properties of this compound, particularly its balance between hydrophobicity and amphiphilicity, making it suitable for a wide range of applications.
特性
CAS番号 |
64713-55-9 |
|---|---|
分子式 |
C43H86O4 |
分子量 |
667.1 g/mol |
IUPAC名 |
hexadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C43H86O4/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-47-43(44)42(46-39-36-33-30-27-21-18-15-12-9-6-3)41-45-38-35-32-29-26-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3 |
InChIキー |
ZOSFDDWSDKJHRK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)

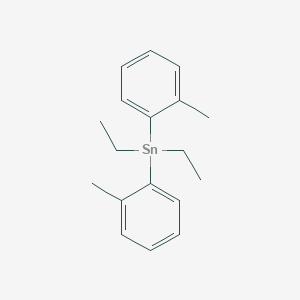
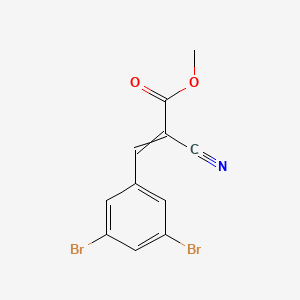

![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)
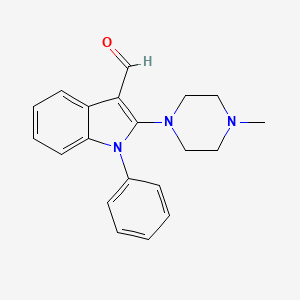
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)
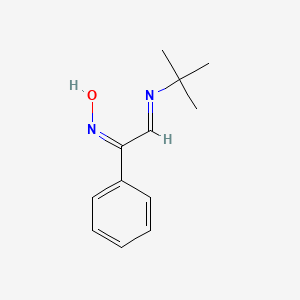

![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)

